molecular formula C22H25N3O4S B2751216 N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1448030-69-0

N'-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2751216
CAS No.: 1448030-69-0
M. Wt: 427.52
InChI Key: PRQOFQBYKLNCQK-UHFFFAOYSA-N
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Description

N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydroxy group, a methylsulfanyl group, and a pyrrolidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the hydroxy and methylsulfanyl groups through electrophilic aromatic substitution reactions. The pyrrolidinone moiety can be introduced via a cyclization reaction involving an amide precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of N’-{2-HYDROXY-2-[4-(METHYLSULFANYL)PHENYL]ETHYL}-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methylsulfanyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, while the pyrrolidinone moiety can participate in covalent bonding . These interactions can modulate the activity of the target molecules and influence biological pathways .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-14-5-8-16(12-18(14)25-11-3-4-20(25)27)24-22(29)21(28)23-13-19(26)15-6-9-17(30-2)10-7-15/h5-10,12,19,26H,3-4,11,13H2,1-2H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQOFQBYKLNCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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